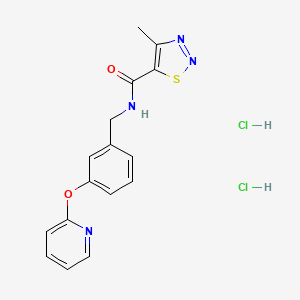
4-methyl-N-(3-(pyridin-2-yloxy)benzyl)-1,2,3-thiadiazole-5-carboxamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(3-(pyridin-2-yloxy)benzyl)-1,2,3-thiadiazole-5-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C16H16Cl2N4O2S and its molecular weight is 399.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-N-(3-(pyridin-2-yloxy)benzyl)-1,2,3-thiadiazole-5-carboxamide dihydrochloride is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a thiadiazole ring , which is known for contributing to various pharmacological properties. The presence of the pyridine moiety enhances its interaction with biological targets.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have demonstrated potent antiproliferative effects against various cancer cell lines:
- IC50 Values : Certain derivatives have shown IC50 values in the nanomolar range against cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumor progression and proliferation, including lipoxygenase (LOX) enzymes, which are implicated in neoplastic diseases .
Antiviral Properties
Thiadiazole derivatives have also been explored for their antiviral activities. Compounds in this class have shown efficacy against various viruses, including Hepatitis C virus (HCV) and Dengue virus (DENV):
- Inhibition of Viral Replication : Some derivatives exhibit effective inhibition of HCV NS5B RNA polymerase with low IC50 values, indicating strong antiviral potential .
- Mechanism : The antiviral mechanisms involve direct inhibition of viral replication processes and modulation of host immune responses .
Antifungal and Antimicrobial Activity
The compound's structure suggests potential antifungal and antimicrobial properties:
- Fungal Inhibition : Thiadiazole compounds have been reported to possess activity against fungal pathogens, providing a basis for their use in agricultural applications as crop protectants .
- Broad-Spectrum Activity : Research shows that certain thiadiazoles can inhibit a range of microbial pathogens, making them candidates for developing new antimicrobial agents .
Case Studies and Research Findings
属性
IUPAC Name |
4-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]thiadiazole-5-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S.2ClH/c1-11-15(23-20-19-11)16(21)18-10-12-5-4-6-13(9-12)22-14-7-2-3-8-17-14;;/h2-9H,10H2,1H3,(H,18,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQJHDBWIKQNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














